5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide
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Description
5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide is a useful research compound. Its molecular formula is C9H8N4O2S2 and its molecular weight is 268.31. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Techniques and Heterocyclic Compound Development
One area of application involves the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1″,2″:1″,6″]pyrazino[2″,3″:4,5]thieno[2,3-d]pyrimidines. This research demonstrates the potential for constructing diverse sulfur-, nitrogen-, and/or oxygen-containing heterocyclic rings, indicating a broad applicability in material science and medicinal chemistry (Bakhite, Geies, & El-Kashef, 2002).
Another application includes the synthesis of 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate, showcasing the use of this compound as a versatile building block for creating a range of heterocyclic compounds. This underscores the importance of such chemicals in the exploration of new pharmaceuticals and materials (Takahashi & Yuda, 1996).
Biological Activity and Antimicrobial Properties
Research on pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives has been conducted to explore their biological and antimicrobial properties. This work contributes to the understanding of how structural modifications in heterocyclic compounds can enhance or alter their biological activity, potentially leading to new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Advanced Materials and Chemical Stability
The development and characterization of new thienopyrimidine derivatives with applications in material science highlight the compound's relevance beyond biological activity. Research in this area focuses on the synthesis of materials with desirable properties, such as enhanced stability and fluorescence, which are critical for various industrial and research applications (Ahmed et al., 2020).
Properties
IUPAC Name |
8-methyl-7,7-dioxo-3,7λ6-dithia-8,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,9,11-pentaen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S2/c1-13-5-4-11-9(10)12-7(5)8-6(2-3-16-8)17(13,14)15/h2-4H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRFOYWUKSZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C3=C(S1(=O)=O)C=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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